molecular formula C8H14N4O B13247149 {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B13247149
M. Wt: 182.22 g/mol
InChI Key: AAXBLXCVZKRZQD-UHFFFAOYSA-N
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Description

{5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound featuring a fused triazolopyrimidine core with two methyl groups at positions 5 and 7 and a hydroxymethyl (-CH2OH) substituent at position 2. Its molecular formula is C9H12N4O, with a CAS registry number 1701823-63-3 and InChIKey UTYYRRKNDHWJCR-UHFFFAOYSA-N . For instance, derivatives of this scaffold have demonstrated herbicidal activity, particularly against weeds like barnyardgrass (Echinochloa crusgalli) and rape (Brassica campestris) .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C8H14N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h5-6,13H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

AAXBLXCVZKRZQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)CO)N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The triazolopyrimidine scaffold is a versatile template for chemical modifications. Below, key analogues are compared based on substituents, synthesis routes, and bioactivity.

Substituent Variations on the Triazolopyrimidine Core
Compound Name Substituents Molecular Formula Key Properties/Applications References
{5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl}methanol 5,7-dimethyl; 2-hydroxymethyl C9H12N4O Herbicidal activity (barnyardgrass, rape); polar solubility due to -CH2OH group
Pyroxsulam (ISO common name) 5,7-dimethoxy; 2-sulfonamide C14H12F3N5O5S Commercial herbicide (ALS inhibitor); EU-regulated MRLs for crop residues
2-Fluoro-N-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) 5,7-dimethyl; 2-sulfonamide C15H12F4N6O2S Herbicidal activity; enhanced lipophilicity from trifluoromethyl group
α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides 5,7-dimethyl; 2-thioether C10H12N6OS Moderate herbicidal activity; sulfur-based reactivity

Key Observations :

  • Methyl vs. Methoxy Groups: The 5,7-dimethyl substitution in the target compound enhances steric bulk compared to pyroxsulam’s 5,7-dimethoxy groups.
  • Functional Group Impact : The hydroxymethyl group in the target compound improves water solubility, whereas sulfonamide (e.g., 8b) or thioether derivatives (e.g., ) prioritize lipophilicity and membrane penetration .

Biological Activity

The compound {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is part of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other pharmacological effects.

Structural Overview

The compound is characterized by its triazole and pyrimidine ring systems, which are known to contribute to various biological activities. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potential binding interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Cell Proliferation : A series of triazolo[1,5-a]pyrimidine derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells and 0.53 µM against HCT-116 colorectal cancer cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, compounds from this class have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 . This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.

Case Study: Compound H12

One notable compound within this class is H12, which has shown promise as a hit compound for further development. It effectively induced apoptosis in MGC-803 gastric cancer cells by modulating apoptosis-related proteins .

Other Biological Activities

Beyond anticancer effects, triazolo[1,5-a]pyrimidines exhibit a range of biological activities:

  • Antibacterial Properties : Some derivatives have demonstrated antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Antiviral Effects : Certain compounds have shown potential in inhibiting viral replication through interference with viral enzymes or host cell receptors.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of triazolo[1,5-a]pyrimidine derivatives:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
H12MGC-8033.91ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 4PC912.4LSD1 inhibition

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